4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Overview
Description
Scientific Research Applications
Antifungal Agents
Research on derivatives similar to 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has demonstrated their potential as antifungal agents. For instance, compounds synthesized by reacting 5-(bromoacetyl) salicylamide with thiourea and other reagents showed promising antifungal activity, suggesting that modifications to the thiazolyl benzamide structure can influence biological activity (Narayana et al., 2004).
Antibacterial Agents
Analogues of benzothiazolyl substituted pyrazol-5-ones have been reported to display significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research indicates the potential for structural analogues of this compound to serve as novel antibacterial agents, highlighting the importance of the benzothiazole moiety in contributing to microbial inhibition (Palkar et al., 2017).
Photodynamic Therapy for Cancer
Studies have explored the use of compounds with benzothiazole derivatives in photodynamic therapy (PDT) for cancer treatment. A specific investigation focused on the synthesis and characterization of new zinc phthalocyanines substituted with benzothiazole-derived groups. These compounds demonstrated high singlet oxygen quantum yields, suggesting their potential efficacy as photosensitizers in PDT (Pişkin et al., 2020).
Anticancer Activity
Another area of research involves the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, indicating the potential anticancer activity of these compounds. This research underscores the utility of incorporating the benzamide moiety, as seen in this compound, for developing anticancer agents (Tiwari et al., 2017).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds using structures related to this compound has been explored for creating diverse organic molecules with potential biological and material applications. This research exemplifies the versatility of benzothiazole derivatives in organic synthesis, leading to compounds with varied biological and physicochemical properties (Mohareb et al., 2004).
Mechanism of Action
Target of Action
The primary target of 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication .
Mode of Action
The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, thereby affecting the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway in bacteria . By inhibiting this pathway, the compound disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The result of the compound’s action is the inhibition of the LasB system . This leads to a decrease in the bacteria’s growth inhibitory activities . In addition, the compound shows promising quorum-sensing inhibitor activities with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
Action Environment
The action of the compound can be influenced by environmental factors that affect the quorum sensing pathways in bacteria . These factors can include nutrient availability and the presence of defense mechanisms .
Properties
IUPAC Name |
4-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h5-8H,1-4H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZNVWNPKMDGHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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